molecular formula C15H16O B1294490 2-Phenethylbenzyl alcohol CAS No. 835-78-9

2-Phenethylbenzyl alcohol

Cat. No.: B1294490
CAS No.: 835-78-9
M. Wt: 212.29 g/mol
InChI Key: CPZRYQJPVUJHOS-UHFFFAOYSA-N
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Description

2-Phenethylbenzyl alcohol, also known as 2-(2-Phenylethyl)benzenemethanol, is a colorless to slightly yellow transparent liquid with the molecular formula C15H16O and a molecular weight of 212.29 g/mol. This compound is used in the perfume industry as a fixative and fragrance ingredient, but it also has several other scientific applications.

Scientific Research Applications

2-Phenethylbenzyl alcohol has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-Phenethylbenzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with phosphorous tribromide to yield 2-phenethylbenzyl bromide . This interaction is crucial in the synthesis of certain chemical compounds. Additionally, this compound is involved in the preparation of reagents required during the synthesis of non-symmetric cyclic sulfamide HIV-1 protease inhibitors .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, alcohols can disrupt the physical structure of membranes, including the plasma membrane and membranes of cell organelles . This disruption can lead to the denaturation of proteins and the production of reactive oxygen species, which can interact with various cell components and lead to lipid and protein peroxidation and DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. According to safety data sheets, this compound is stable under recommended storage conditions . Its long-term effects on cellular function in in vitro or in vivo studies are still being explored. It is essential to monitor the compound’s stability and any potential degradation products that may form over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies on alcohol consumption in animal models have shown that both short-term and long-term exposure can lead to various physiological effects . For instance, high doses of alcohol can induce liver damage, impaired heart function, and inflammation of the pancreas . It is crucial to determine the threshold effects and any toxic or adverse effects at high doses of this compound in animal models.

Metabolic Pathways

This compound is involved in specific metabolic pathways. The metabolism of alcohols generally involves their conversion to acetaldehyde by alcohol dehydrogenase, followed by further conversion to acetic acid by aldehyde dehydrogenase . These metabolic pathways are essential for the detoxification and elimination of alcohols from the body. The specific metabolic pathways of this compound and its interactions with enzymes or cofactors are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Alcohols can be transported across cell membranes and distributed to different cellular compartments . The localization and accumulation of this compound within specific tissues or organs can influence its activity and function. Understanding the transport mechanisms and distribution patterns of this compound is crucial for its effective use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Alcohols can localize to various cellular compartments, such as the plasma membrane, endoplasmic reticulum, and mitochondria The targeting signals or post-translational modifications that direct this compound to specific compartments or organelles are important factors to consider

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenethylbenzyl alcohol can be synthesized through various methods. One common method involves the reaction of 2-phenethylbenzyl bromide with a suitable reducing agent. For example, this compound reacts with phosphorous tribromide to yield 2-phenethylbenzyl bromide, which can then be reduced to this compound using a reducing agent like lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-phenethylbenzaldehyde. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Phenethylbenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to 2-phenethylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-phenethylbenzyl bromide using phosphorous tribromide, followed by further reduction to yield the alcohol.

    Substitution: Substitution reactions can occur with halogenating agents to form corresponding halides.

Major Products Formed:

    Oxidation: 2-Phenethylbenzaldehyde

    Reduction: 2-Phenethylbenzyl bromide

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

2-Phenethylbenzyl alcohol can be compared with other similar compounds such as benzyl alcohol, phenethyl alcohol, and 2-phenylethanol. While these compounds share some structural similarities, this compound is unique due to its specific chemical properties and applications:

    Benzyl Alcohol: C7H8O, used as a solvent and in the manufacture of other chemicals.

    Phenethyl Alcohol: C8H10O, used in perfumes and as a preservative.

    2-Phenylethanol: C8H10O, also used in perfumes and as a flavoring agent.

Properties

IUPAC Name

[2-(2-phenylethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZRYQJPVUJHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232410
Record name o-Phenethylbenzyl alcohol
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835-78-9
Record name 2-(2-Phenylethyl)benzenemethanol
Source CAS Common Chemistry
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Record name o-Phenethylbenzyl alcohol
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Record name 835-78-9
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Record name o-Phenethylbenzyl alcohol
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Record name o-phenethylbenzyl alcohol
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Record name O-PHENETHYLBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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